molecular formula C19H19N5O4 B2678055 N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide CAS No. 1797331-20-4

N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide

Cat. No. B2678055
CAS RN: 1797331-20-4
M. Wt: 381.392
InChI Key: PHCYAWCACVDLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has been used for more than 60 years to repel mosquitoes, ticks, and other biting insects. DEET is a colorless and odorless liquid that is applied topically to the skin or clothing.

Scientific Research Applications

Synthesis and Biological Activities

  • N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide and its derivatives are explored in the domain of medicinal chemistry for their potential biological activities. For instance, the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid, which share a structural resemblance with the mentioned compound, were studied to assess their anticancer activities both in vitro and in vivo, indicating significant potential against cancer cells without exhibiting significant toxicity (T. Su et al., 1986).

Novel Heterocyclic Compounds

  • Research also delves into creating novel heterocyclic compounds derived from N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, aiming at anti-inflammatory and analgesic agents. These efforts have led to the synthesis of compounds with promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparable to standard drugs such as sodium diclofenac (A. Abu‐Hashem et al., 2020).

Histone Deacetylase Inhibition

  • The compound's analogues have been investigated for their ability to selectively inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation, apoptosis, and histone acetylation. Such selective inhibition underscores the compound’s therapeutic potential in cancer treatment, evidenced by the development of compounds like MGCD0103 showing significant antitumor activity and oral bioavailability (Nancy Z. Zhou et al., 2008).

Marine-Sourced Compound Synthesis

  • The synthesis of marine-sourced natural products via the preparation of pyrimidinyl benzamides by amide bond formation highlights another application area. This includes the development of antibacterial compounds, demonstrating the utility of N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide derivatives in generating effective antibacterial agents (M. Joshi et al., 2021).

Antimicrobial Activity

  • The antimicrobial activities of novel pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from related compounds, have been investigated, showing that many of these compounds exhibit significant antibacterial and antifungal activities, underscoring the compound’s potential as a base for developing new antimicrobial agents (A. Hossan et al., 2012).

properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-3-26-17-15(12-22-19(24-17)27-4-2)23-16(25)13-6-8-14(9-7-13)28-18-20-10-5-11-21-18/h5-12H,3-4H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCYAWCACVDLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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